molecular formula C10H8INO B12822316 1-(6-Iodo-1H-indol-2-yl)ethanone

1-(6-Iodo-1H-indol-2-yl)ethanone

Cat. No.: B12822316
M. Wt: 285.08 g/mol
InChI Key: WUCGWVTVJBYNRA-UHFFFAOYSA-N
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Description

1-(6-Iodo-1H-indol-2-yl)ethanone (CAS: See COA

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

1-(6-iodo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8INO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3

InChI Key

WUCGWVTVJBYNRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2)I

Origin of Product

United States

Preparation Methods

Direct Iodination of Indole Derivatives

One common approach involves the selective iodination of an indole precursor followed by acetylation at the 2-position.

  • Iodination : The 6-position iodination is typically achieved by electrophilic substitution using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in methanol at room temperature. Reaction times vary from 1.5 to 4 hours, with yields reported up to 91% under optimized conditions.

  • Acetylation : The 2-position acetyl group can be introduced via Friedel-Crafts acylation or by using acetylating agents on the iodinated indole. Alternatively, 2-acylindoles can be synthesized by tuning the N-protection and reaction conditions to favor acylation at the 2-position.

Representative Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Iodination I2 (1.5 equiv), K2CO3 (2.2 equiv), MeOH, rt, 1.5 h 91 Selective 6-iodination
Acetylation Acetyl chloride or equivalent, Lewis acid catalyst Variable Requires control to avoid poly-substitution

Multi-Step Synthesis via 6-Iodo-2-oxindole Intermediate

A more elaborate synthetic route involves preparing 6-iodo-2-oxindole , which can be further transformed into the target ethanone derivative.

  • Step 1: Iodination of 2-chloro-nitrobenzene to form 2-chloro-5-iodonitrobenzene.

  • Step 2: Reaction with malonic acid dialkyl ester (e.g., dimethylmalonate) in the presence of a base such as sodium methanolate or sodium ethanolate to form 2-(4-iodo-2-nitrobenzene)-dialkylmalonate.

  • Step 3: Reduction, cyclization, and decarboxylation using tin(II) chloride (SnCl2·2H2O) in ethanol, followed by acid treatment, to yield 6-iodo-2-oxindole with high purity (99% HPLC) and moderate yield (~53%).

  • Step 4: Conversion of 6-iodo-2-oxindole to 1-(6-iodo-1H-indol-2-yl)ethanone can be achieved by further functional group transformations, such as selective reduction and acetylation.

Key Reaction Parameters:

Step Reagents/Conditions Yield (%) Purity (%) Notes
Iodination I2, base, solvent (DMAc) High - Selective iodination
Malonate coupling Sodium methanolate/ethanolate, DMAc High - Formation of dialkylmalonate
Reduction & Cyclization SnCl2·2H2O, EtOH, 70-80 °C, acid treatment 53 99 Multi-step conversion to oxindole

Radical Oxidative Aromatic Substitution and Aldol Condensation

Another synthetic strategy involves:

This method is more complex and typically used for synthesizing related bis-indole alkaloids but provides insight into functionalizing the indole ring at specific positions.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Data

  • 1H NMR (400 MHz, DMSO or CDCl3) shows characteristic signals for the indole NH, aromatic protons, and the acetyl methyl group.

  • 13C NMR confirms the presence of the carbonyl carbon (~175 ppm) and aromatic carbons, including the iodinated carbon (~90 ppm).

Mass Spectrometry (MS)

  • Electrospray ionization (ESI) mass spectra typically show molecular ion peaks consistent with the molecular weight of 1-(6-iodo-1H-indol-2-yl)ethanone (m/z ~ 300).

Infrared (IR) Spectroscopy

  • IR spectra display characteristic carbonyl stretching bands (~1680-1690 cm^-1) and NH stretching (~3300 cm^-1), confirming the presence of the acetyl and indole functionalities.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Direct Iodination + Acetylation I2, K2CO3, MeOH; Acetyl chloride, Lewis acid 70-91% Straightforward, mild conditions Requires regioselectivity control
Multi-step via 6-iodo-2-oxindole Iodination, malonate coupling, SnCl2 reduction ~53% High purity, scalable Multi-step, moderate overall yield
Radical Oxidative Substitution + Aldol Condensation Xanthate, 3-formylindoles, aldol condensation Variable Useful for complex derivatives More complex, lower yields

Chemical Reactions Analysis

1-(6-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the reagents and conditions used.

Scientific Research Applications

1-(6-Iodo-1H-indol-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Iodo-1H-indol-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. For example, some derivatives inhibit enzymes involved in inflammation by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Structural Analogues

1-(1H-Indol-3-yl)ethanone (3-Acetylindole)
  • Molecular Formula: C₁₀H₉NO; Molecular Weight: 159.18 g/mol.
  • Key Differences :
    • The absence of iodine reduces molecular weight and lipophilicity.
    • Position of the acetyl group (3 vs. 2) alters electronic distribution and reactivity.
  • Applications: Found in marine actinomycetes (e.g., Streptomyces spp.) and used as a precursor in organic synthesis .
JWH-250 (1-(1-Pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone)
  • Structure: Pentyl chain at indole N1, methoxyphenyl group at the ethanone side chain.
  • Molecular Formula: C₂₂H₂₅NO₂; Molecular Weight: 335.44 g/mol.
  • Key Differences: Additional methoxyphenyl and pentyl groups enhance binding to cannabinoid receptors. Lacks iodine, reducing halogen-specific interactions.
  • Applications: Synthetic cannabinoid with psychoactive properties .
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone
  • Structure : Sulfonyl group at indole N1, acetyl at position 3.
  • Molecular Formula: C₁₇H₁₅NO₃S; Molecular Weight: 313.37 g/mol.
  • Substitutions at N1 and position 3 contrast with the target compound’s C2 and C6 modifications.
  • Synthesis : Achieved via sulfonation of 3-acetylindole using p-toluenesulfonyl chloride .

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
1-(6-Iodo-1H-indol-2-yl)ethanone Not reported Low (lipophilic) ~3.5
3-Acetylindole 108–109 Soluble in DCM/EtOAc 1.8
JWH-250 Not reported Lipophilic ~4.2
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone 148–149 Moderate in DCM 2.9

Notes:

  • Iodine increases molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogues.
  • Sulfonyl and methoxyphenyl groups enhance polarity but reduce membrane permeability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(6-Iodo-1H-indol-2-yl)ethanone, and what methodological considerations are critical for yield optimization?

  • Answer : A typical approach involves halogenation of a pre-functionalized indole precursor. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., acetyl at the 2-position). The acetyl group stabilizes intermediates via resonance, enhancing regioselectivity . Solvent choice (e.g., DMF or acetic acid) and temperature control (0–25°C) are critical to avoid over-iodination. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended. Yield optimization requires monitoring by TLC and adjusting stoichiometry of iodinating agents .

Q. How can researchers characterize 1-(6-Iodo-1H-indol-2-yl)ethanone using spectroscopic and crystallographic methods?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm the indole backbone and acetyl group. The deshielded proton at C-3 (δ ~7.5–8.0 ppm) and carbonyl carbon (δ ~190–200 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]+^+ for C10_{10}H8_8INO: 274.9632) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves the iodo-substituent’s position and bond angles. Slow evaporation from ethanol/dichloromethane mixtures often yields suitable crystals.

Q. What safety precautions are essential when handling 1-(6-Iodo-1H-indol-2-yl)ethanone in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of particulates .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation.
  • Waste Disposal : Halogenated waste must be segregated and treated via approved incineration facilities .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of iodination at the 6-position of the indole ring, particularly when competing positions are reactive?

  • Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts electron density distribution, identifying the 6-position as electrophilic in the presence of an acetyl directing group. Experimental validation involves:

  • Directed Metalation : Use of Lewis acids (e.g., BF3_3-Et2_2O) to stabilize transition states .
  • Competitive Experiments : Compare iodination outcomes under varying conditions (e.g., polar vs. nonpolar solvents). GC-MS or HPLC monitors byproduct formation .

Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved for this compound?

  • Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Methodological steps include:

  • Variable-Temperature NMR : Detect conformational changes (e.g., -40°C to 80°C) .
  • 2D NMR (COSY, NOESY) : Confirm proton-proton proximities inconsistent with X-ray data.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions in the crystal lattice that may distort bond lengths .

Q. What mechanistic insights guide the reactivity of the iodo substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Answer : The C–I bond’s moderate strength (~234 kJ/mol) allows oxidative addition to palladium catalysts. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/toluene at 80–100°C .
  • Base Optimization : K2_2CO3_3 or Cs2_2CO3_3 enhances transmetallation efficiency.
  • Monitoring : Reaction progress via 19^{19}F NMR (if fluorinated boronic acids are used) or LC-MS .

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